1-Methyl-3-(m-nitrophenyl)-1-nitrosourea

Description

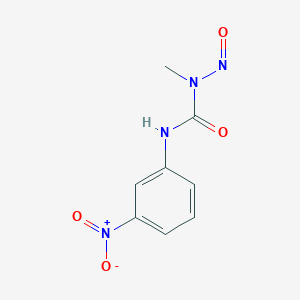

1-Methyl-3-(m-nitrophenyl)-1-nitrosourea is a nitro-substituted alkylarylnitrosourea compound. Nitrosoureas are renowned for their alkylating and carbamoylating activities, which contribute to their antitumor effects and toxicity profiles . The m-nitrophenyl group introduces an electron-withdrawing nitro substituent, which may modulate lipophilicity, chemical stability, and biological activity compared to other aryl or alkyl derivatives.

Properties

CAS No. |

21562-00-5 |

|---|---|

Molecular Formula |

C8H8N4O4 |

Molecular Weight |

224.17 g/mol |

IUPAC Name |

1-methyl-3-(3-nitrophenyl)-1-nitrosourea |

InChI |

InChI=1S/C8H8N4O4/c1-11(10-14)8(13)9-6-3-2-4-7(5-6)12(15)16/h2-5H,1H3,(H,9,13) |

InChI Key |

GMFBWUZIOOABHL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])N=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Methyl-3-(m-nitrophenyl)-1-nitrosourea typically involves the nitration of aniline derivatives followed by nitrosation. One common method includes the nitration of 3-nitroaniline to form 3-nitrophenylamine, which is then subjected to nitrosation using nitrous acid to yield the desired nitrosourea compound . Industrial production methods often employ similar routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Methyl-3-(m-nitrophenyl)-1-nitrosourea undergoes various chemical reactions, including:

Oxidation: The nitrosourea group can be oxidized under specific conditions, leading to the formation of corresponding nitro compounds.

Reduction: Reduction reactions typically target the nitro group, converting it to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-3-(m-nitrophenyl)-1-nitrosourea has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex nitrogen-containing compounds.

Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in biochemical studies.

Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The biological activity of 1-Methyl-3-(m-nitrophenyl)-1-nitrosourea is primarily attributed to its ability to alkylate DNA. The nitrosourea group forms highly reactive intermediates that can transfer alkyl groups to DNA bases, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately inducing cell death. The compound targets rapidly dividing cells, making it effective against cancer cells .

Comparison with Similar Compounds

Structural Analogs: Substituted Phenylnitrosoureas

highlights key physicochemical and biological properties of alkylarylnitrosoureas, including MPNU, 1-methyl-3-(p-fluorophenyl)-1-nitrosourea (F-MPNU), and 1-methyl-3-(p-bromophenyl)-1-nitrosourea (Br-MPNU). A comparative analysis is summarized below:

Table 1: Properties of Substituted Phenylnitrosoureas

Key Observations :

- Nitro substituents may improve chemical stability in aqueous solutions, similar to halogenated analogs .

- Toxicity profiles are likely influenced by alkylating potency; Br-MPNU’s cytotoxicity at low concentrations suggests that nitro derivatives could exhibit comparable or greater toxicity .

Comparison with Classical Nitrosoureas

Nitrosoureas like BCNU, CCNU, and chlorozotocin are well-studied for their antitumor activity and toxicity. Key differences are outlined below:

Table 2: Antitumor Activity and Toxicity of Nitrosoureas

Key Observations :

- Lipophilicity : The m-nitrophenyl derivative’s log P is intermediate between BCNU (1.53) and CCNU (3.3), suggesting balanced tissue distribution .

- Mechanistic Profile : Nitroaryl derivatives may exhibit higher carbamoylating activity than chlorozotocin, similar to GANU, which could enhance DNA crosslinking but also increase systemic toxicity .

- Bone Marrow Toxicity : Glucose-conjugated nitrosoureas (e.g., GANU, chlorozotocin) show reduced myelosuppression, whereas lipophilic compounds like CCNU and the m-nitrophenyl derivative may retain moderate toxicity .

Stability and Metabolic Considerations

- Aqueous Stability : MPNU and halogenated analogs demonstrate high stability at physiological pH (7.0, 37°C), which correlates with prolonged alkylating activity . The nitro group’s electron-withdrawing effect likely stabilizes the m-nitrophenyl derivative similarly.

- Metabolism: Cyclohexylcarbamoylation (e.g., CCNU) contributes to protein adduct formation and delayed toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.